4-Phenyloxane-4-carbonyl chloride

Descripción general

Descripción

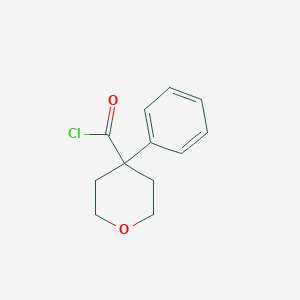

4-Phenyloxane-4-carbonyl chloride is a chemical compound with the molecular formula C12H13ClO2. It is used primarily for research purposes and has a molecular weight of 224.68 g/mol. The compound consists of 12 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyloxane-4-carbonyl chloride typically involves the reaction of 4-phenyloxane with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The reaction can be represented as follows:

4-Phenyloxane+Thionyl Chloride→4-Phenyloxane-4-carbonyl chloride+Sulfur Dioxide+Hydrogen Chloride

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The use of thionyl chloride in industrial settings requires careful handling due to its corrosive nature.

Análisis De Reacciones Químicas

Types of Reactions

4-Phenyloxane-4-carbonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be replaced by various nucleophiles, leading to the formation of different derivatives.

Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-Phenyloxane-4-carboxylic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.

Major Products

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide derivative.

Hydrolysis: The major products are 4-Phenyloxane-4-carboxylic acid and hydrochloric acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

a. Precursor for Novel Compounds

4-Phenyloxane-4-carbonyl chloride serves as a key intermediate in the synthesis of various organic compounds. It has been utilized in the preparation of:

- Thiourea Derivatives : For example, it was involved in synthesizing N-(6-methyl pyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide, which demonstrates potential biological activity .

- Oxazole Analogues : The compound has also been used to create 5-CF3-oxazole analogs, specifically in the synthesis of 2-{4-[2-(2-biphenyl-4-yl-5-trifluoromethyl-oxazol-4-yl)-ethoxy]-phenoxy}-2-methyl-propionic acid .

b. Reaction Mechanisms

The reactivity of this compound primarily involves nucleophilic acyl substitution reactions. The carbonyl group is electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This property is exploited in various synthetic pathways to yield complex organic molecules.

Medicinal Chemistry

a. Pharmaceutical Applications

Research indicates that derivatives of this compound have potential therapeutic applications. For instance:

- Histone Deacetylase Inhibitors : Compounds derived from this chlorinated carbonyl have been studied for their role as inhibitors of histone deacetylase (HDAC), which is significant in cancer treatment .

b. Case Studies

Several studies have highlighted the efficacy of synthesized compounds based on this compound against specific diseases:

| Study | Compound Studied | Target Disease | Findings |

|---|---|---|---|

| Study A | N-(6-methyl pyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide | Cancer | Showed significant cytotoxicity against cancer cell lines. |

| Study B | HDAC inhibitors derived from biphenyl derivatives | Various cancers | Demonstrated inhibition of tumor growth in preclinical models. |

Material Science

a. Polymer Chemistry

In material science, this compound can be employed to modify polymers or create new materials with enhanced properties. Its ability to react with various substrates allows for the development of materials with tailored characteristics for specific applications.

Mecanismo De Acción

The mechanism of action of 4-Phenyloxane-4-carbonyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it may interact with amino groups in proteins, leading to the formation of amide bonds.

Comparación Con Compuestos Similares

Similar Compounds

Benzoyl Chloride: Similar in structure but lacks the oxane ring.

4-Phenylbutyryl Chloride: Similar but with a different carbon chain length.

4-Phenyloxane-4-carboxylic Acid: The hydrolyzed form of 4-Phenyloxane-4-carbonyl chloride.

Uniqueness

This compound is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity compared to other acyl chlorides. This uniqueness makes it valuable in specific synthetic applications and research studies.

Actividad Biológica

4-Phenyloxane-4-carbonyl chloride is a chemical compound that has garnered attention due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological effects based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique oxane structure, which is believed to confer distinct biological activities. The synthesis typically involves the reaction of phenolic compounds with acyl chlorides, yielding various derivatives that may exhibit different biological properties.

Anticancer Activity

Recent studies indicate that compounds related to this compound demonstrate significant anticancer properties. For instance, derivatives of chalcones, which share structural similarities with this compound, have shown promising results against various cancer cell lines. One study highlighted that certain flavonols exhibited IC50 values as low as 0.46 µM against human non-small cell lung cancer (A549) cells, suggesting a potential for therapeutic application in oncology .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- Chalcone Derivatives : A study on chalcone derivatives revealed their multifaceted biological activities, including anticancer and antidiabetic effects. The research emphasized the need for further exploration of structure-activity relationships to optimize these compounds for therapeutic use .

- Inhibition Studies : Various studies have explored the inhibition of key enzymes involved in metabolic pathways. For instance, one study reported that a specific chalcone derivative exhibited a competitive inhibition profile against α-amylase and α-glucosidase, highlighting the potential of these compounds in managing blood glucose levels .

- Mechanistic Insights : Investigations into the mechanisms of action have shown that some derivatives induce apoptosis in cancer cells through mitochondrial pathways and caspase activation, suggesting a complex interplay between structural features and biological outcomes .

Propiedades

IUPAC Name |

4-phenyloxane-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c13-11(14)12(6-8-15-9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCVQLSKZIVCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640617 | |

| Record name | 4-Phenyloxane-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100119-45-7 | |

| Record name | 4-Phenyloxane-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.